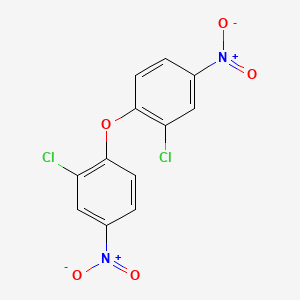
Bis(2-chloro-4-nitrophenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is an organic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene typically involves multi-step reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-chloro-4-nitrobenzene in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro groups.
Common Reagents and Conditions
Substitution: Potassium carbonate, dimethyl sulfoxide, elevated temperatures.
Reduction: Palladium on carbon, hydrogen gas.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of amine derivatives.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and chloro substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-nitrophenoxy)benzene
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
Uniqueness
2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is unique due to the presence of two nitro groups and two chlorine atoms, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
13867-27-1 |
|---|---|
Molecular Formula |
C12H6Cl2N2O5 |
Molecular Weight |
329.09 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
InChI Key |
ZHZNXNICTMMFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


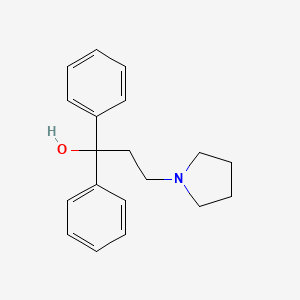
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
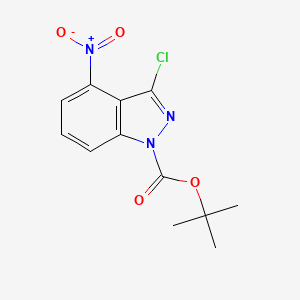
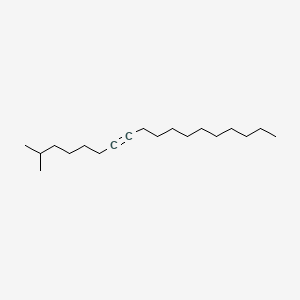
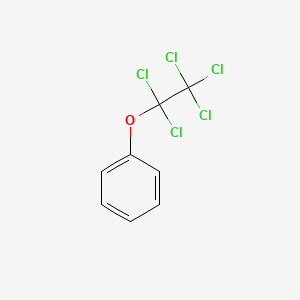
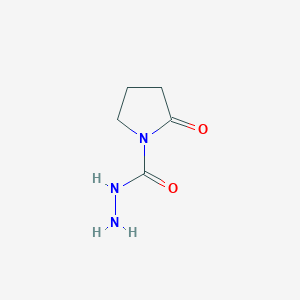
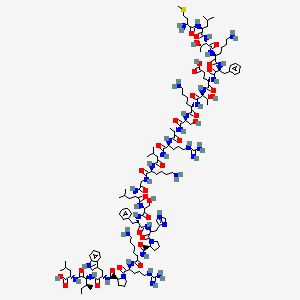
![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
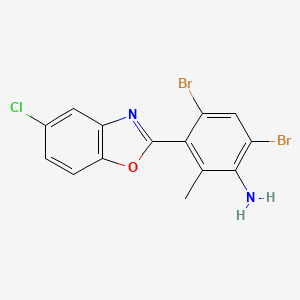
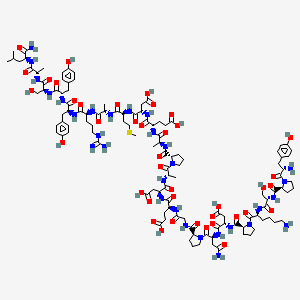
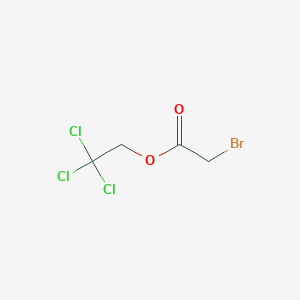
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
